1-Methoxybicyclo[2.2.2]octan-2-one
Description
1-Methoxybicyclo[2.2.2]octan-2-one is a bicyclic ketone derivative featuring a methoxy group at the bridgehead position (C1) and a ketone at C2. Its rigid bicyclo[2.2.2]octane framework imparts significant steric constraints and electronic effects, making it a valuable intermediate in organic synthesis. The compound has been utilized in the enantioselective synthesis of natural products, such as (±)-allo-cedrol (khusiol), via bridgehead substitution strategies . Its reactivity is influenced by the electron-donating methoxy group, which stabilizes intermediates and directs regioselectivity in cycloadditions or solvolysis reactions. Synthesis often involves photochemical or acid-catalyzed methods, with endo/exo isomer ratios affecting yields .
Properties
Molecular Formula |
C9H14O2 |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-methoxybicyclo[2.2.2]octan-2-one |
InChI |
InChI=1S/C9H14O2/c1-11-9-4-2-7(3-5-9)6-8(9)10/h7H,2-6H2,1H3 |
InChI Key |
DDWYWFBBYPOQTH-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(CC1)CC2=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-methoxybicyclo[2.2.2]octan-2-one, highlighting differences in substituents, reactivity, and applications:
Key Findings :
Substituent Position and Reactivity: The bridgehead methoxy group in this compound enhances stability of enolate intermediates compared to methyl or chloro analogs, enabling selective alkylation or aldol reactions . In contrast, 4-methoxybicyclo[2.2.2]octan-2-one exhibits lower steric hindrance, making it more amenable to nucleophilic attacks at C2 .
Electronic Effects :
- Chlorine at C1 (1-chloro derivative) increases solvolysis rates due to its electron-withdrawing nature, while methoxy groups slow reactions by stabilizing transition states through resonance .
Ring Strain and Reactivity :
- The double bond in bicyclo[2.2.2]oct-5-en-2-one introduces strain, accelerating IMDA reactions by ~30% compared to saturated analogs .
Synthetic Utility :
- 1-Methoxy derivatives are pivotal in natural product synthesis (e.g., allo-cedrol), whereas hydroxylated analogs (e.g., 6-hydroxybicyclo[2.2.2]octan-2-one) serve as intermediates in diterpene biosynthesis .
Data Tables
Table 1: Physical Properties of Bicyclo[2.2.2]octan-2-one Derivatives
Table 2: Reaction Rates in Base-Catalyzed Enolization
| Compound | Relative Enolization Rate | Conditions |
|---|---|---|
| Bicyclo[2.2.2]octan-2-one | 1.0 (reference) | 0.1 M NaOH, 25°C |
| This compound | 3.2 | 0.1 M NaOH, 25°C |
| 1-Methylbicyclo[2.2.2]octan-2-one | 0.8 | 0.1 M NaOH, 25°C |
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